2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile is a compound that features a fused heterocyclic structure, incorporating both pyrrole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes.
Medicine: Explored for its potential in cancer therapy due to its ability to target specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell survival and proliferation. This makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: Another kinase inhibitor that contains a pyrrolo[2,1-f][1,2,4]triazin-5-yl moiety.
Remdesivir: An antiviral drug that also features a similar fused heterocyclic structure
Uniqueness
What sets 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile apart is its specific hydroxyl and acetonitrile functional groups, which may confer unique reactivity and binding properties compared to other similar compounds. This uniqueness can be leveraged to design more selective and potent inhibitors for therapeutic applications .
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile |
InChI |
InChI=1S/C8H6N4O/c9-3-8(13)6-1-2-12-7(6)4-10-5-11-12/h1-2,4-5,8,13H |
InChI Key |
OMJODDDZFPDAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C(C#N)O)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.